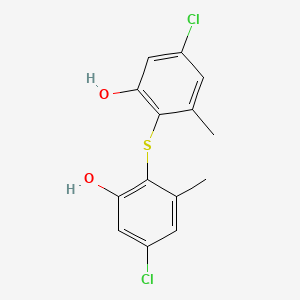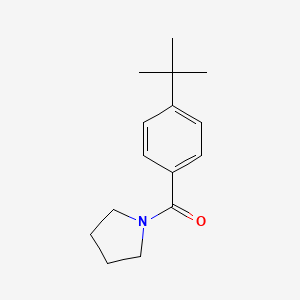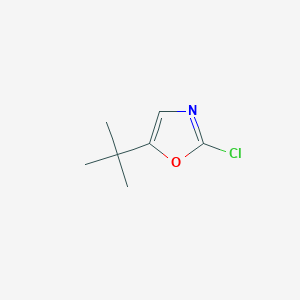![molecular formula C17H10BrIN2O4 B14169528 6-bromo-N'-[(2-iodophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide CAS No. 330645-88-0](/img/structure/B14169528.png)
6-bromo-N'-[(2-iodophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-N’-[(2-iodophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide is a complex organic compound with a molecular formula of C16H9BrINO3 This compound is notable for its unique structure, which includes bromine, iodine, and a chromene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N’-[(2-iodophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide typically involves multiple steps. One common method starts with the preparation of the chromene core, followed by the introduction of the bromine and iodine substituents. The final step involves the formation of the carbohydrazide group.
Chromene Core Formation: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate acetophenone derivative under acidic conditions.
Bromination and Iodination: The bromine and iodine atoms are introduced through electrophilic aromatic substitution reactions. Bromination can be achieved using bromine or N-bromosuccinimide (NBS), while iodination can be done using iodine or an iodine chloride reagent.
Carbohydrazide Formation: The final step involves the reaction of the intermediate compound with hydrazine hydrate to form the carbohydrazide group.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-N’-[(2-iodophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Aplicaciones Científicas De Investigación
6-bromo-N’-[(2-iodophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 6-bromo-N’-[(2-iodophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide involves its interaction with biological macromolecules. The compound can bind to DNA, leading to the inhibition of DNA replication and transcription. It can also interact with enzymes, inhibiting their activity by binding to the active site or allosteric sites. The presence of bromine and iodine atoms enhances its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 6-bromo-N-(2-iodophenyl)-2-oxo-2H-chromene-3-carboxamide
- 6-bromo-2-oxo-2H-chromene-3-carbohydrazide
Uniqueness
6-bromo-N’-[(2-iodophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide is unique due to the presence of both bromine and iodine atoms, which enhance its reactivity and binding affinity. The carbohydrazide group also provides additional sites for chemical modification and interaction with biological targets.
This detailed article provides a comprehensive overview of 6-bromo-N’-[(2-iodophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
330645-88-0 |
|---|---|
Fórmula molecular |
C17H10BrIN2O4 |
Peso molecular |
513.1 g/mol |
Nombre IUPAC |
6-bromo-N'-(2-iodobenzoyl)-2-oxochromene-3-carbohydrazide |
InChI |
InChI=1S/C17H10BrIN2O4/c18-10-5-6-14-9(7-10)8-12(17(24)25-14)16(23)21-20-15(22)11-3-1-2-4-13(11)19/h1-8H,(H,20,22)(H,21,23) |
Clave InChI |
QJMKHQJVWUFIQT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-(2,4-Dimethoxyphenyl)-13-ethyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one](/img/structure/B14169449.png)
![Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione](/img/structure/B14169462.png)
![[5-(4-Benzamido-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B14169466.png)


![2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14169483.png)




![[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B14169517.png)
![N-(furan-2-ylmethyl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14169524.png)

